molecular formula C20H23NO5S B14019001 Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester CAS No. 10084-05-6

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester

Cat. No.: B14019001
CAS No.: 10084-05-6
M. Wt: 389.5 g/mol
InChI Key: RDFFQYVCTRUJES-UHFFFAOYSA-N
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Description

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester is a complex organic compound with a unique structure that combines benzoic acid, a sulfonyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid with 4-methylphenylsulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with 2-(2-oxiranyl)ethylamine under controlled conditions to introduce the oxirane ring. Finally, the ethyl ester group is introduced through esterification with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various ring-opened derivatives.

Scientific Research Applications

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to covalent modification of proteins. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methylphenyl ester: Similar structure but lacks the oxirane ring and sulfonyl group.

    4-(4-methylphenyl)benzoic acid: Contains a similar aromatic structure but different functional groups.

    p-Tolyl benzoate: Another related compound with a simpler structure.

Uniqueness

Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester is unique due to the presence of the oxirane ring and sulfonyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

10084-05-6

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 4-[(4-methylphenyl)sulfonyl-[2-(oxiran-2-yl)ethyl]amino]benzoate

InChI

InChI=1S/C20H23NO5S/c1-3-25-20(22)16-6-8-17(9-7-16)21(13-12-18-14-26-18)27(23,24)19-10-4-15(2)5-11-19/h4-11,18H,3,12-14H2,1-2H3

InChI Key

RDFFQYVCTRUJES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC2CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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